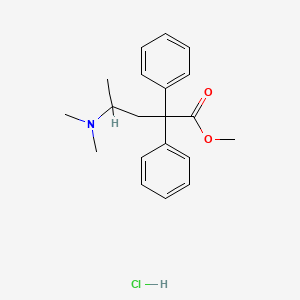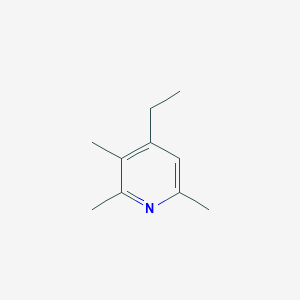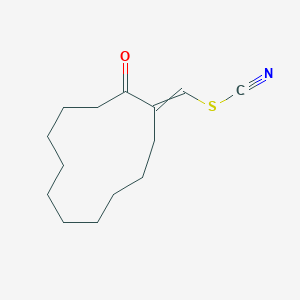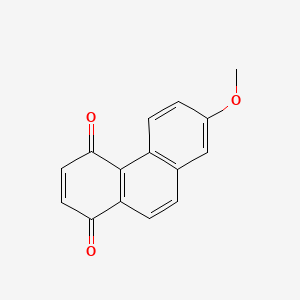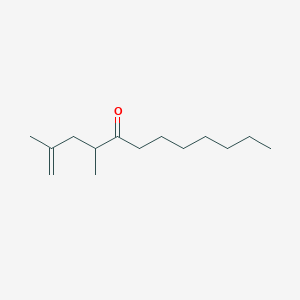
2,4-Dimethyldodec-1-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyldodec-1-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the class of organic molecules known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the ketone group gives this compound unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,4-Dimethyldodec-1-EN-5-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired α,β-unsaturated ketone. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction.
Chemical Reactions Analysis
2,4-Dimethyldodec-1-EN-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.
Hydrogenation: The double bond can be hydrogenated to form a saturated ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyldodec-1-EN-5-one has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyldodec-1-EN-5-one involves its interaction with various molecular targets and pathways. The double bond and ketone group allow the compound to participate in nucleophilic addition and other reactions, which can affect biological systems. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
2,4-Dimethyldodec-1-EN-5-one can be compared to other similar compounds, such as:
2,4-Dimethylpent-1-EN-3-one: A shorter chain analog with similar reactivity.
2,4-Dimethylhex-1-EN-3-one: Another analog with a slightly longer chain.
2,4-Dimethylhept-1-EN-3-one: A compound with a longer chain and similar functional groups.
The uniqueness of this compound lies in its specific chain length and the position of the double bond and ketone group, which influence its chemical properties and reactivity.
Properties
CAS No. |
62834-87-1 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,4-dimethyldodec-1-en-5-one |
InChI |
InChI=1S/C14H26O/c1-5-6-7-8-9-10-14(15)13(4)11-12(2)3/h13H,2,5-11H2,1,3-4H3 |
InChI Key |
RIWLUTYQQZLCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



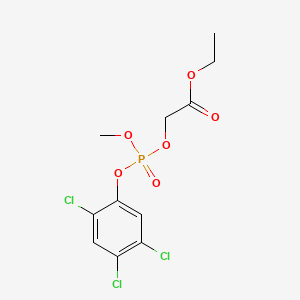

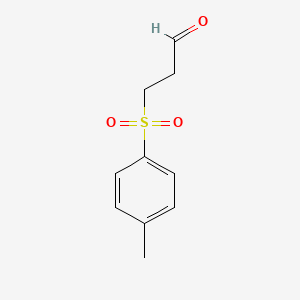
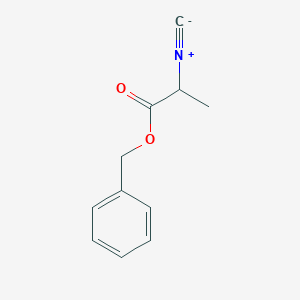
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

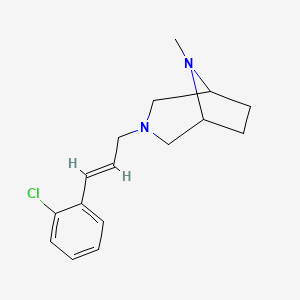
![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)
